Lipophilicity (logP) Advantage of Bridgehead 1-ylmethanol Over the 6-ylmethanol Regioisomer
The target compound (1-ylmethanol regioisomer) exhibits a computed logP of −0.41 (Leyan) or −0.82 (Hit2Lead), whereas the 6-ylmethanol regioisomer (CAS 289037-48-5) shows a significantly lower logP of −0.95 (ChemSrc) . This ΔlogP of +0.54 (Leyan basis) or +0.13 (Hit2Lead basis) reflects reduced hydrophilicity when the primary alcohol is positioned at the bridgehead rather than on the cyclopropane ring. Higher logP correlates with improved passive membrane permeability, a critical parameter for CNS drug discovery where azabicyclo[3.1.0]hexane scaffolds are frequently deployed [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.41 (Leyan vendor data, calculated); logP = −0.82 (Hit2Lead vendor data, calculated) |
| Comparator Or Baseline | 3-Azabicyclo[3.1.0]hexane-6-methanol (CAS 289037-48-5): logP = −0.95 (ChemSrc vendor data, calculated) |
| Quantified Difference | ΔlogP = +0.54 (over 0.5 log unit higher lipophilicity for the target, Leyan basis) or ΔlogP = +0.13 (Hit2Lead basis) |
| Conditions | Computed logP values from different modeling packages; cross-vendor comparison, not head-to-head. |
Why This Matters
A >0.5 log unit increase in logP can significantly enhance passive membrane permeability and CNS penetration potential, directly influencing candidate selection for neurological drug programs.
- [1] Micheli, F.; Cavanni, P.; Arban, R.; et al. J. Med. Chem. 2010, 53 (6), 2534–2551. DOI: 10.1021/jm901818u. View Source
